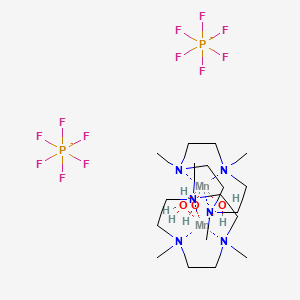
Bis(N,N',N''-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate)monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the European Community number 411-760-1 is known as Bis(N,N’,N’'-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate) monohydrate. This compound is a coordination complex that features manganese in a +4 oxidation state, coordinated by two triazacyclononane ligands and three oxo groups, with hexafluorophosphate as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N,N’,N’‘-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate) monohydrate typically involves the reaction of manganese salts with N,N’,N’'-trimethyl-1,4,7-triazacyclononane in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired oxidation state and coordination environment .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of high-purity reagents and precise control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(N,N’,N’'-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate) monohydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The manganese center can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher states.
Substitution Reactions: The triazacyclononane ligands can be substituted by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield lower oxidation state manganese complexes, while substitution reactions may result in the formation of new coordination complexes with different ligands .
Scientific Research Applications
Chemistry
In chemistry, Bis(N,N’,N’'-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate) monohydrate is used as a catalyst in various organic transformations, including oxidation reactions and polymerization processes .
Biology and Medicine
In biology and medicine, this compound has been studied for its potential use in imaging and diagnostic applications due to its paramagnetic properties. It is also being explored for its potential therapeutic effects in the treatment of certain diseases .
Industry
In industrial applications, this compound is used in the development of advanced materials, including high-performance polymers and coatings. Its unique coordination chemistry makes it a valuable component in the design of new materials with specific properties .
Mechanism of Action
The mechanism by which Bis(N,N’,N’'-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate) monohydrate exerts its effects involves the interaction of the manganese center with various molecular targets. The triazacyclononane ligands stabilize the high oxidation state of manganese, allowing it to participate in redox reactions and coordinate with other molecules. The hexafluorophosphate counterions help to balance the charge and maintain the overall stability of the complex .
Comparison with Similar Compounds
Similar Compounds
- Bis(1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate) monohydrate
- Bis(N,N’,N’'-trimethyl-1,4,7-triazacyclononane)-trioxo-dichromium (IV) di(hexafluorophosphate) monohydrate
Uniqueness
Bis(N,N’,N’'-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate) monohydrate is unique due to its specific coordination environment and the presence of manganese in a +4 oxidation state. This gives it distinct redox properties and makes it particularly useful in catalytic applications. The triazacyclononane ligands provide additional stability and versatility compared to other similar compounds .
Properties
CAS No. |
116633-52-4 |
|---|---|
Molecular Formula |
C18H48F12Mn2N6O3P2-2 |
Molecular Weight |
796.4 g/mol |
IUPAC Name |
manganese;1,4,7-trimethyl-1,4,7-triazonane;dihexafluorophosphate;trihydrate |
InChI |
InChI=1S/2C9H21N3.2F6P.2Mn.3H2O/c2*1-10-4-6-11(2)8-9-12(3)7-5-10;2*1-7(2,3,4,5)6;;;;;/h2*4-9H2,1-3H3;;;;;3*1H2/q;;2*-1;;;;; |
InChI Key |
CZPFWXJMAXFDTE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CCN(CC1)C)C.CN1CCN(CCN(CC1)C)C.O.O.O.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Mn].[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















